molecular formula C24H27N5O5 B2447697 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-34-3

8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2447697
CAS No.: 333755-34-3
M. Wt: 465.51
InChI Key: VWUYRLHHPQOASH-UHFFFAOYSA-N
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Description

8-(Benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with notable properties and a range of applications. This compound features a unique purine core with specific substituents, making it particularly interesting for various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step procedures that focus on assembling the purine core and subsequently attaching the functional groups. Key steps include alkylation, amination, and coupling reactions. Precise conditions such as temperature, solvent choice, and catalyst presence are meticulously controlled to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent conditions and improve efficiency. Techniques like solvent extraction, crystallization, and chromatographic purification are employed to isolate and purify the product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of reactions:

  • Oxidation: : Altering the oxidation state of the purine ring or the side chains.

  • Reduction: : Reducing functional groups such as ketones or nitro groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the purine ring or its substituents.

Common Reagents and Conditions: Reagents like lithium aluminium hydride (LiAlH4) for reductions, bromine (Br2) for oxidations, and sodium hydride (NaH) for substitutions are common. Conditions such as refluxing in organic solvents or employing inert atmospheres may be necessary.

Major Products Formed: Products from these reactions vary widely, including more highly oxidized purines, reduced derivatives, and substituted compounds with potentially new pharmacological properties.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique structure allows for the development of novel compounds with specific properties.

Biology: Biologically, it can serve as a ligand for enzyme studies or as a molecular probe to study biochemical pathways.

Medicine: In medicine, derivatives of this compound have potential therapeutic applications, including acting as enzyme inhibitors or receptor modulators.

Industry: Industrially, this compound might be used in the development of new materials or as a catalyst for chemical reactions due to its structural complexity.

Mechanism of Action

The mechanism by which 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary but typically involve the compound binding to the active site of an enzyme, altering its activity, or modulating receptor functions.

Comparison with Similar Compounds

Compared to similar compounds, 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique functional groups and their spatial arrangement. For instance, its methoxyphenoxy group differentiates it from other purine derivatives, providing unique interactions and effects.

Similar Compounds

  • 1,3-dimethylxanthine (theobromine)

  • 1,3,7-trimethylxanthine (caffeine)

  • 8-(benzylamino)-1,3-dimethylxanthine

These compounds share structural similarities but differ in their substituents and, consequently, their applications and mechanisms of action.

Properties

IUPAC Name

8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUYRLHHPQOASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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